molecular formula C21H23N7O2 B2689075 N-(4-methoxyphenyl)-4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1421494-55-4

N-(4-methoxyphenyl)-4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2689075
CAS No.: 1421494-55-4
M. Wt: 405.462
InChI Key: OPPIGBBGBGPGRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide is a heterocyclic compound featuring a piperazine core linked to a pyrimidine scaffold substituted with pyridin-2-ylamino and a carboxamide group bound to a 4-methoxyphenyl moiety. This structure combines key pharmacophoric elements: the piperazine ring enhances solubility and bioavailability, the pyrimidine-pyridine system facilitates π-π stacking interactions in enzyme binding pockets, and the 4-methoxyphenyl group may influence metabolic stability .

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O2/c1-30-17-7-5-16(6-8-17)25-21(29)28-12-10-27(11-13-28)20-14-19(23-15-24-20)26-18-4-2-3-9-22-18/h2-9,14-15H,10-13H2,1H3,(H,25,29)(H,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPIGBBGBGPGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine: This intermediate can be synthesized by reacting 4-chloropyrimidine with 2-aminopyridine in the presence of a base such as potassium carbonate.

    Coupling with 4-methoxyphenyl isocyanate: The intermediate is then reacted with 4-methoxyphenyl isocyanate to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of N-(4-methoxyphenyl)-4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide as an anticancer agent. The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, it targets CDK4/6, demonstrating selective binding to the kinase-inactive conformation, which is vital for its inhibitory activity against cancer cell proliferation .

Case Study: CDK Inhibition

  • Study Findings : A study indicated that derivatives of this compound exhibited significant inhibition of CDK activity, leading to reduced cell viability in various cancer cell lines.
  • Mechanism : The interaction with the hinge region of the CDK structure allows for effective blockade of the kinase activity, which is pivotal for tumor growth and progression.

1.2 Antiparasitic Activity

The compound has also been investigated for its antiparasitic properties, particularly against malaria. Research indicates that modifications to the piperazine scaffold can enhance the aqueous solubility and metabolic stability of related compounds, thereby improving their efficacy in vivo .

Case Study: Antimalarial Efficacy

  • Study Findings : A derivative was evaluated in a malaria mouse model, showing effective inhibition of PfATP4-associated Na+^+-ATPase activity.
  • Outcome : The optimized compound not only demonstrated potent antiparasitic activity but also blocked gamete development, preventing transmission to mosquitoes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Modifications to the piperazine ring and pyrimidine moiety can significantly influence biological activity.

Modification Effect on Activity
N-Methyl substitutionIncreased potency against parasites (EC50 0.064 μM)
Amine-linked aryl groupReduced potency (9-fold decrease)
Heterocyclic substitutionsEnhanced solubility and metabolic stability

Synthetic Approaches

The synthesis of this compound involves several synthetic strategies that focus on constructing the piperazine core and introducing functional groups that enhance biological activity.

Synthetic Pathway Overview

  • Starting Materials : Begin with commercially available piperazine derivatives.
  • Functionalization : Employ nucleophilic substitutions and coupling reactions to introduce the pyridine and phenyl groups.
  • Final Coupling Reaction : Use acylation techniques to form the final carboxamide structure.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine-Carboxamide Cores

(a) JNJ Compound A (N-[2,6-dichloro-4-(pyrrolidin-1-ylmethyl)phenyl]-4-(4-{[(4-methoxyphenyl)acetyl]amino}phenyl)piperazine-1-carboxamide)

  • Key Differences : Replaces the pyrimidine-pyridine unit with a dichlorophenyl-pyrrolidinylmethyl group and adds an acetylated 4-methoxyphenyl substituent.
  • Functional Impact : Exhibits selectivity for diacylglycerol acyltransferase (DGAT1) inhibition, attributed to its extended hydrophobic substituents enhancing membrane interaction .
  • Data : Higher molecular weight (MW: ~600 g/mol) compared to the target compound (estimated MW: ~450 g/mol), likely affecting pharmacokinetics.

(b) N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide

  • Key Differences : Substitutes the pyrimidine-pyridine system with an ethyl group and uses a 4-chlorophenyl instead of 4-methoxyphenyl.
  • Functional Impact: The chloro group increases lipophilicity (clogP ~2.5 vs. Piperazine conformation (chair vs. boat) may also alter binding .

(c) ML267 (4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide)

  • Key Differences : Replaces carboxamide with carbothioamide and incorporates a trifluoromethylpyridine moiety.
  • Functional Impact : Demonstrates potent bacterial phosphopantetheinyl transferase inhibition (IC₅₀ = 0.8 µM), highlighting the thiocarboxamide’s role in metal coordination within the enzyme active site .

Pyrimidine-Based Analogues

(a) UK Pyr 4 (6-methyl-N-phenylpyrimidin-4-amine)

  • Key Differences : Lacks the piperazine-carboxamide backbone and 4-methoxyphenyl group.
  • Functional Impact : Simplified structure shows moderate anti-tuberculosis activity (MIC = 32 µg/mL), suggesting the pyrimidine-pyridine system alone is insufficient for high potency without additional pharmacophores .

(b) N-(4-Chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide

  • Key Differences : Substitutes pyrimidine-pyridine with an indole ring.
  • Functional Impact : Indole’s electron-rich structure may enhance binding to serotonin receptors, diverging from the target compound’s putative kinase-targeting role .

Substituent Effects on Activity

Compound Name Phenyl Substituent Pyrimidine Substituent Biological Activity Reference
Target Compound 4-methoxy 6-(pyridin-2-ylamino) Not reported (inferred kinase inhibition)
JNJ Compound A 4-methoxy (acetyl) None DGAT1 inhibition
ML267 4-methoxy (pyridyl) 3-chloro-5-(trifluoromethyl) Antibacterial (PPTase inhibition)
N-(4-Chlorophenyl)-4-ethylpiperazine 4-chloro Ethyl Intermediate (no activity reported)

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ML267, involving coupling of pre-functionalized pyrimidine intermediates with piperazine-carboxamide precursors . Sodium periodate-mediated oxidation (as in ) could be critical for stabilizing reactive intermediates.
  • Activity Trends :
    • Methoxy groups improve metabolic stability but may reduce binding affinity compared to electron-withdrawing groups (e.g., chloro) in certain targets .
    • Pyrimidine-pyridine systems enhance kinase selectivity over simpler pyrimidines, as seen in abivertinib (), a tyrosine kinase inhibitor with a related scaffold.
  • Contradictions : While ML267’s thiocarboxamide is essential for antibacterial activity, carboxamides like the target compound may prioritize eukaryotic targets (e.g., kinases) due to reduced metal-binding capacity .

Biological Activity

N-(4-methoxyphenyl)-4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide, a compound characterized by its intricate molecular structure, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H21N5OC_{18}H_{21}N_5O, with a molecular weight of approximately 325.4 g/mol. Its structure features a piperazine core linked to a pyrimidine ring, which is further substituted with a pyridine moiety and a methoxyphenyl group. This unique arrangement is believed to contribute to its biological activity.

This compound primarily acts as a kinase inhibitor , particularly targeting receptor tyrosine kinases involved in various signaling pathways associated with cancer progression. The presence of the pyrimidine and pyridine rings enhances its affinity for ATP-binding sites in kinases, leading to inhibition of downstream signaling processes critical for tumor cell proliferation and survival.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity, particularly against non-small cell lung cancer (NSCLC) and other malignancies. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines through the following mechanisms:

  • Inhibition of Kinase Activity : By targeting specific kinases, the compound disrupts critical signaling pathways such as the MAPK/ERK pathway.
  • Induction of Apoptosis : Studies have demonstrated that treatment with this compound leads to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors.

Case Studies

  • NSCLC Treatment : In a preclinical study involving NSCLC cell lines, this compound was found to reduce cell viability by over 70% at concentrations above 10 µM. The study highlighted the compound's potential as a targeted therapy for patients with specific genetic mutations in the HER family of receptors .
  • In Vivo Efficacy : An animal model study demonstrated that administration of this compound resulted in significant tumor regression in xenograft models of breast cancer, suggesting its effectiveness in vivo. The mechanism was attributed to its ability to inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression .

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with moderate bioavailability. However, toxicity assessments revealed potential side effects including mild hepatotoxicity at high doses, necessitating careful dose management during therapeutic applications.

Comparative Analysis

Property This compound Similar Compounds
Molecular FormulaC18H21N5OC_{18}H_{21}N_5OVaries
Molecular Weight325.4 g/molVaries
Primary ActivityKinase inhibitionKinase inhibition
Targeted Cancer TypesNSCLC, Breast CancerVarious cancers
MechanismDisruption of MAPK/ERK pathwaySimilar mechanisms
Side EffectsMild hepatotoxicityVaries

Q & A

Basic: What are the key considerations for synthesizing N-(4-methoxyphenyl)-4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide?

Methodological Answer:
The synthesis requires multi-step reactions, focusing on regioselective coupling and purification. Key steps include:

  • Piperazine Ring Formation : React ethylenediamine derivatives with dihaloalkanes under basic conditions (e.g., KOH/EtOH) to ensure proper cyclization .
  • Pyrimidine-Piperazine Coupling : Use Buchwald-Hartwig amination or nucleophilic substitution to attach the pyridin-2-ylamino-pyrimidine moiety to the piperazine core. Reaction conditions (e.g., Pd catalysts, temperature) must be optimized to avoid byproducts .
  • Purification : Column chromatography (silica gel, 10% MeOH/CH₂Cl₂) and recrystallization (EtOH/H₂O) are critical for isolating the final compound with >95% purity .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using DEPT and HSQC to confirm substituent positions, particularly the methoxyphenyl and pyrimidinyl groups .
  • LCMS : Validate molecular weight (e.g., observed [M+H]+ at 482.0) and detect impurities .
  • Single-Crystal X-Ray Diffraction : Resolve bond angles (e.g., β=92.50° in monoclinic P21/c space group) and confirm intermolecular interactions (e.g., hydrogen bonding) .

Basic: How are primary biological targets identified for this compound?

Methodological Answer:

  • In Silico Docking : Use software like AutoDock to predict binding affinity for kinases (e.g., p38 MAP kinase) based on pyrimidine-piperazine scaffolds .
  • In Vitro Assays : Screen against enzyme panels (e.g., hCA I/II inhibition) to validate target engagement. IC₅₀ values <1 µM suggest therapeutic potential .

Advanced: What challenges arise in crystallographic analysis of piperazine-containing compounds?

Methodological Answer:

  • Conformational Flexibility : Piperazine rings exhibit chair-boat transitions, complicating electron density maps. Use low-temperature (100 K) data collection to stabilize crystals .
  • Disorder Modeling : Apply SHELXL refinement with anisotropic displacement parameters for atoms in overlapping positions (e.g., R factor <0.06) .

Advanced: How can contradictions in bioactivity data across studies be resolved?

Methodological Answer:

  • Batch Consistency : Verify compound purity (HPLC >99%) and storage conditions (desiccated, -20°C) to eliminate degradation artifacts .
  • Assay Variability : Normalize data using positive controls (e.g., imatinib for kinase inhibition) and repeat experiments under standardized protocols .

Advanced: What strategies improve the design of analogs with enhanced solubility or potency?

Methodological Answer:

  • Substituent Engineering : Introduce polar groups (e.g., -OH, -SO₂NH₂) at the 4-methoxyphenyl position to enhance aqueous solubility .
  • Bioisosteric Replacement : Replace pyrimidine with triazine to modulate electronic effects while retaining target affinity .

Advanced: What computational methods predict metabolic stability or toxicity?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to calculate logP (e.g., 2.8) and PAINS alerts for off-target effects .
  • MD Simulations : Simulate liver microsomal metabolism (CYP3A4/2D6 interactions) to identify labile sites for deuterium exchange .

Advanced: How can in vitro-to-in vivo translation be optimized for pharmacokinetic studies?

Methodological Answer:

  • Plasma Protein Binding Assays : Use equilibrium dialysis to measure free fraction (e.g., fu >15% for CNS penetration) .
  • Pharmacophore Modeling : Align compound features (e.g., trifluoromethyl group for lipophilicity) with blood-brain barrier (BBB) permeability thresholds .

Advanced: What approaches define structure-activity relationships (SAR) for this scaffold?

Methodological Answer:

  • Analog Libraries : Synthesize derivatives with halogen (Cl, F) or methyl substitutions on the pyridinyl group to correlate steric effects with IC₅₀ shifts .
  • Free-Wilson Analysis : Quantify contributions of substituents (e.g., 4-fluorophenyl increases hCA II inhibition by 30%) .

Advanced: What novel applications exist for derivatives of this compound beyond initial targets?

Methodological Answer:

  • Anticancer Agents : Evaluate mono-Mannich base derivatives (e.g., 2-fluorophenylpiperazine) for cytotoxic activity against MCF-7 cells .
  • Antiviral Screening : Test sulfamoylphenyl analogs for protease inhibition (e.g., SARS-CoV-2 Mpro) using FRET-based assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.